

## How to use MRS2496 in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MRS2496	
Cat. No.:	B1676836	Get Quote

## **Clarification on MRS2496**

Initial research indicates a significant discrepancy regarding the molecular target of MRS2496. The available scientific literature and supplier information categorize MRS2496 as a selective P2Y1 receptor antagonist, with an reported IC50 value of 1.5  $\mu$ M for this activity. Its primary application in a laboratory setting is related to the study of platelet aggregation and other physiological processes mediated by the P2Y1 receptor.

There is currently no scientific evidence to support the classification or use of **MRS2496** as a Neuropeptide Y (NPY) Y5 receptor antagonist. Therefore, this document will focus on a well-characterized, potent, and selective Y5 receptor antagonist, L-152,804, to provide relevant and accurate application notes and protocols for researchers interested in studying the Y5 receptor.

# Application Notes and Protocols for the Y5 Receptor Antagonist: L-152,804

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating energy homeostasis, with its orexigenic (appetite-stimulating) effects being of particular interest in the study of obesity and metabolic disorders. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in mediating the feeding response. L-152,804 is a potent, selective, and orally active non-peptide



antagonist of the NPY Y5 receptor.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the Y5 receptor in a laboratory setting. These application notes provide detailed protocols for the use of L-152,804 in in vitro and in vivo experimental models.

#### **Data Presentation**

The following tables summarize the key quantitative data for L-152,804, providing a clear reference for its pharmacological profile.

Table 1: In Vitro Binding Affinity and Functional Potency of L-152,804

Parameter	Species	Receptor	Value	Radioligand /Assay Condition	Reference
Ki	Human	Y5	26 nM	[ <sup>125</sup> l]Peptide YY	[1][2]
Ki	Rat	Y5	31 nM	[ <sup>125</sup> l]Peptide YY	[1][2]
IC50	Human	Y5	210 nM	NPY (100 nM)-induced calcium mobilization	[1][2]
Selectivity	Human	Y1, Y2, Y4	>10 μM	[1][2]	

Table 2: In Vivo Efficacy of L-152,804 in Rodent Models

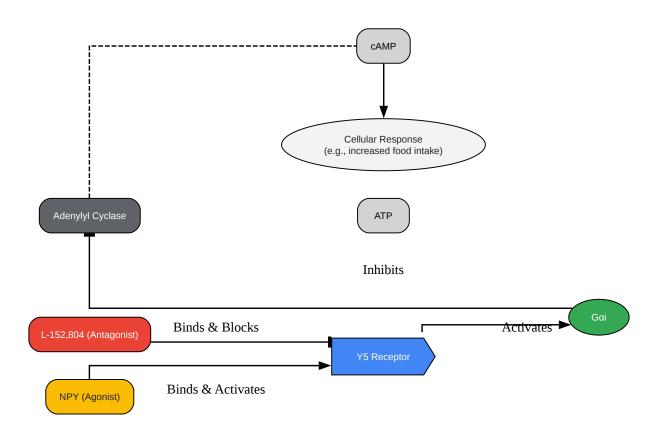


Animal Model	Administration Route	Dose	Effect	Reference
Satiated Sprague-Dawley Rats	Intracerebroventr icular (i.c.v.)	30 μg	Significantly inhibited food intake induced by i.c.v. bovine pancreatic polypeptide (bPP)	[1][2]
Satiated Sprague-Dawley Rats	Oral (p.o.)	10 mg/kg	Significantly inhibited food intake induced by i.c.v. bovine pancreatic polypeptide (bPP)	[1][2]
Diet-Induced Obese (DIO) Mice	Oral (p.o.)	100 mg/kg	Moderately suppressed food intake leading to an 18% decrease in body weight	[3][4]

## **Signaling Pathway**

The NPY Y5 receptor is a G protein-coupled receptor that primarily signals through the Gαi pathway. Upon binding of an agonist like NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, it can also couple to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. L-152,804 acts as a competitive antagonist, blocking the binding of NPY and other agonists to the Y5 receptor, thereby preventing the initiation of these downstream signaling events.





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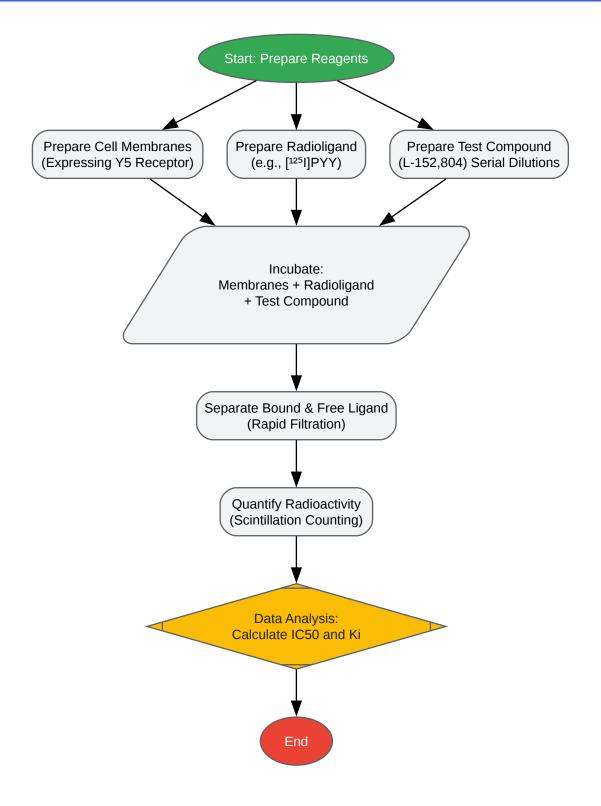
NPY Y5 receptor signaling pathway and the antagonistic action of L-152,804.

## Experimental Protocols In Vitro Assays

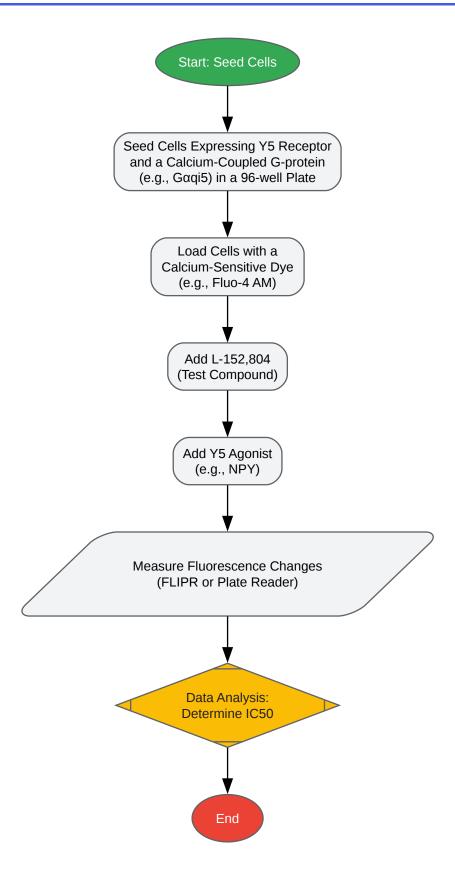
1. Radioligand Binding Assay for Y5 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the Y5 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.

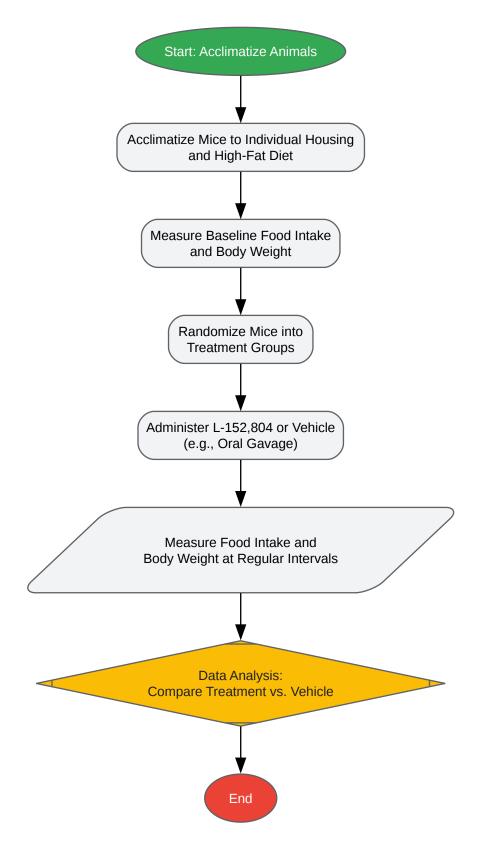












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### References

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- To cite this document: BenchChem. [How to use MRS2496 in a laboratory setting.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676836#how-to-use-mrs2496-in-a-laboratory-setting]

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